6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid
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Description
“6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid” is a chemical compound . It is related to furan platform chemicals (FPCs), which are directly available from biomass . FPCs are undergoing a metamorphosis in the chemical industry, with a switch from traditional resources such as crude oil to biomass .
Synthesis Analysis
The synthesis of furan compounds, including “this compound”, has been a topic of research . For example, usnic acid (UA), a lichen secondary metabolite, has been modified to obtain derivatives with higher bioavailability, potency, and selectivity against cancer cells .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H8O3 . Its molecular weight is 212.207 .Chemical Reactions Analysis
Furan platform chemicals, including “this compound”, can be economically synthesized from biomass . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Future Directions
The future directions of “6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid” and related compounds involve their potential applications in the chemical industry. The switch from traditional resources such as crude oil to biomass is already taking place in substantial parts of the chemical industry . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Properties
IUPAC Name |
6,8-dimethyldibenzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-8-5-9(2)14-12(6-8)11-7-10(15(16)17)3-4-13(11)18-14/h3-7H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJFWLBJFPZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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